molecular formula C13H23Cl2N3O B4675459 [3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride

[3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride

Cat. No. B4675459
M. Wt: 308.2 g/mol
InChI Key: AUKXRJPJMZRBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride, also known as MPPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of arylalkylamines and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of [3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This receptor is known to interact with a variety of proteins and ion channels, and its activation can lead to changes in intracellular calcium levels, protein phosphorylation, and gene expression. [3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride has been shown to modulate these effects in a dose-dependent manner, suggesting that it may act as a partial agonist or antagonist of the sigma-1 receptor.
Biochemical and Physiological Effects:
[3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. It has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in neuronal survival and plasticity. In vivo studies have demonstrated that [3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride can reduce pain perception, improve cognitive function, and protect against neuronal damage in models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

[3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride has several advantages for use in lab experiments. It is a highly selective ligand for the sigma-1 receptor, which allows for precise modulation of receptor activity. It is also relatively stable and easy to handle, making it suitable for use in a variety of experimental paradigms. However, there are also some limitations to its use. [3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental designs. Additionally, its effects on other receptors and ion channels have not been fully characterized, which may complicate interpretation of results.

Future Directions

There are several future directions for research on [3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. [3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride has been shown to protect against neuronal damage and improve cognitive function in animal models of these diseases, suggesting that it may have clinical potential. Another area of interest is its role in pain perception and mood regulation. [3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride has been shown to reduce pain perception and improve mood in animal models, suggesting that it may have applications in the treatment of chronic pain and depression. Finally, further research is needed to fully characterize the mechanism of action of [3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride and its effects on other receptors and ion channels, which may help to elucidate its potential therapeutic applications.

Scientific Research Applications

[3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a selective ligand for the sigma-1 receptor. This receptor is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection. [3-(4-morpholinyl)propyl](2-pyridinylmethyl)amine dihydrochloride has been shown to bind to the sigma-1 receptor with high affinity, making it a valuable tool for studying the function of this receptor.

properties

IUPAC Name

3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.2ClH/c1-2-6-15-13(4-1)12-14-5-3-7-16-8-10-17-11-9-16;;/h1-2,4,6,14H,3,5,7-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKXRJPJMZRBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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